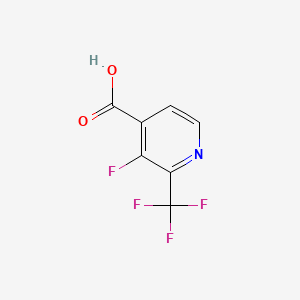

3-Fluoro-2-trifluoromethyl-isonicotinic acid

Beschreibung

Historical Context and Development of Fluorinated Pyridine Derivatives

The development of fluorinated pyridine derivatives traces its origins to the early 1960s, when researchers first began exploring systematic methods for incorporating fluorine atoms into pyridine ring systems. The initial breakthrough came with the synthesis of perfluoropyridine through defluorination of perfluoropiperidine, achieved by passing the starting material over iron or nickel at elevated temperatures. These pioneering efforts yielded perfluoropyridine in 26% when iron was employed as the catalyst, establishing the foundation for subsequent advances in fluorinated pyridine chemistry.

Parallel developments in the mid-1960s by Chambers and colleagues, along with Banks and co-workers, introduced alternative synthetic approaches involving the fluorination of pentachloropyridine using anhydrous potassium fluoride in autoclave conditions. These methodologies represented significant advances in fluorine chemistry, as they provided more controlled pathways for introducing fluorine substituents into aromatic nitrogen heterocycles. The historical progression continued with the recognition that perfluoropyridine exhibits exceptional reactivity toward nucleophilic aromatic substitution reactions, a property that would later prove crucial for developing more complex fluorinated derivatives.

The evolution of trifluoromethylpyridine synthesis emerged as a distinct branch within fluorinated pyridine chemistry. Three primary synthetic strategies evolved: chlorine-fluorine exchange reactions using trichloromethylpyridine precursors, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct trifluoromethylation using specialized reagents such as trifluoromethyl copper species. These approaches laid the groundwork for synthesizing more sophisticated derivatives like 3-Fluoro-2-trifluoromethyl-isonicotinic acid, which combines multiple fluorinated substituents within a single molecular framework.

Chemical Classification and Nomenclature

This compound belongs to the broader class of fluorinated heterocyclic carboxylic acids, specifically categorized as a substituted isonicotinic acid derivative. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid. The Chemical Abstracts Service has assigned the unique identifier 886510-09-4 to this compound, ensuring unambiguous identification in chemical databases and commercial transactions.

The molecular structure incorporates multiple fluorinated substituents arranged in specific positions on the pyridine ring. The base isonicotinic acid framework provides the carboxylic acid functionality at the 4-position of the pyridine ring, while the additional substituents include a single fluorine atom at the 3-position and a trifluoromethyl group (-CF3) at the 2-position. This substitution pattern creates a highly electronegative environment around the nitrogen-containing aromatic system, significantly influencing the compound's chemical reactivity and physical properties.

Alternative nomenclature systems recognize this compound under several synonymous designations, including 4-pyridinecarboxylic acid, 3-fluoro-2-(trifluoromethyl)-, and 3-fluoro(trifluoromethyl)isonicotinic acid. The systematic International Chemical Identifier (InChI) for the compound is InChI=1S/C7H3F4NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14), providing a standardized computational representation of its molecular structure.

Structure-Property Relationships in Fluorinated Isonicotinic Acids

The incorporation of fluorine substituents into isonicotinic acid derivatives fundamentally alters their physicochemical properties through several distinct mechanisms. The electronegative nature of fluorine atoms creates significant electron-withdrawing effects that modify the electron density distribution throughout the pyridine ring system. In this compound, both the mono-fluoro and trifluoromethyl substituents contribute to this electronic perturbation, with the trifluoromethyl group exerting particularly strong inductive effects.

The predicted physical properties of this compound reflect these electronic modifications. The compound exhibits a melting point range of 167-169°C and a predicted boiling point of 322.8±42.0°C, values that are significantly elevated compared to non-fluorinated analogs. The predicted density of 1.573±0.06 g/cm³ indicates substantial molecular compactness resulting from the presence of multiple fluorine atoms. The compound's predicted logarithmic partition coefficient (XLogP3) of 1.93770 suggests moderate lipophilicity, an important consideration for potential pharmaceutical applications.

Acidity represents another crucial property influenced by fluorine substitution. The predicted pKa value of 2.01±0.10 for this compound indicates substantially enhanced acidity compared to unsubstituted isonicotinic acid. This dramatic shift toward greater acidity results from the cumulative electron-withdrawing effects of the fluorine substituents, which stabilize the conjugate base formed upon deprotonation of the carboxylic acid group. The polar surface area of 50.19 Ų provides insight into the compound's potential for hydrogen bonding interactions and membrane permeability characteristics.

Research Significance of this compound

The research significance of this compound stems from its potential applications as a pharmaceutical intermediate and its unique chemical properties that distinguish it from other fluorinated compounds. Recent patent literature identifies this compound as an important intermediate in new drug research and development, highlighting its role in synthesizing bioactive molecules with enhanced pharmacological profiles. The compound's structure combines multiple design elements that are valued in medicinal chemistry: the pyridine core provides a privileged scaffold found in numerous drugs, while the fluorine substituents offer opportunities for fine-tuning metabolic stability and target selectivity.

Synthetic accessibility represents a crucial factor in the compound's research utility. Recent developments have established a practical three-step synthetic route starting from 2-chloro-3-nitropyridine as the raw material. The first step involves trifluoromethylation using trifluoromethyl trimethylsilane under copper-catalyzed conditions, followed by fluorination using tetrabutylammonium fluoride, and concluding with lithiation and carboxylation to introduce the carboxylic acid functionality. This synthetic pathway has demonstrated practical viability with reported yields of 71% for the final carboxylation step.

The broader context of fluorinated pyridine research emphasizes the growing importance of these compounds in drug discovery. Pyridine represents the most common nitrogen heterocycle found in pharmaceutically active compounds, appearing in 18% of top-selling agrochemicals. The systematic introduction of fluorine substituents into such privileged scaffolds offers medicinal chemists powerful tools for optimizing drug-like properties, including enhanced metabolic stability, improved membrane permeability, and increased selectivity for biological targets.

Contemporary research efforts continue to expand the synthetic methodologies available for accessing fluorinated pyridine derivatives. Recent publications describe innovative approaches for regioselective fluorination at specific positions on the pyridine ring, including meta-selective chalcogenation and fluorination strategies that utilize electron-deficient activating groups. These methodological advances promise to further enhance the accessibility of complex fluorinated intermediates like this compound, supporting continued research into their pharmaceutical applications.

Eigenschaften

IUPAC Name |

3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYPFNAZTPCXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650146 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886510-09-4 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 3-Fluoro-2-trifluoromethyl-isonicotinic acid involves several steps:

Starting Material: The synthesis begins with 2-chloro-3-nitropyridine.

Trifluoromethylation: Under the catalysis of cuprous iodide and 1,10-phenanthroline, 2-chloro-3-nitropyridine reacts with trifluoromethyl trimethylsilane in dimethylformamide (DMF) to yield 2-trifluoromethyl-3-nitropyridine.

Fluorination: The obtained 2-trifluoromethyl-3-nitropyridine undergoes a reflux reaction with tetrabutylammonium fluoride in acetonitrile, dimethyl sulfoxide (DMSO), or DMF to produce 2-trifluoromethyl-3-fluoropyridine.

Analyse Chemischer Reaktionen

3-Fluoro-2-trifluoromethyl-isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reagents and Conditions: Common reagents include cuprous iodide, 1,10-phenanthroline, trifluoromethyl trimethylsilane, tetrabutylammonium fluoride, and lithium reagents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting Janus kinases (JAKs). JAK inhibitors are crucial in treating inflammatory disorders, autoimmune diseases, and certain types of cancer. The fluorinated structure enhances binding affinity to target enzymes, making it a promising candidate for drug development .

Research indicates that 3-fluoro-2-trifluoromethyl-isonicotinic acid may exhibit significant biological activity, including:

- Enzyme inhibition : The compound's structure allows it to inhibit enzymes involved in metabolic pathways, potentially disrupting cellular processes linked to diseases.

- Antimicrobial properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex fluorinated organic molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions, which are essential in creating diverse chemical entities .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Intermediate in JAK inhibitor synthesis | Treatment of inflammatory and autoimmune diseases |

| Biological Activity | Enzyme inhibition and potential antimicrobial effects | New therapeutic agents |

| Organic Synthesis | Building block for complex fluorinated compounds | Expansion of chemical libraries |

Case Study 1: JAK Inhibition

A study explored the synthesis of a JAK inhibitor using this compound as an intermediate. The research demonstrated that this compound effectively inhibited JAK activity in vitro, suggesting its potential in treating diseases like rheumatoid arthritis and psoriasis .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of fluorinated isonicotinic acids. Results indicated that this compound exhibited significant activity against several bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-trifluoromethyl-isonicotinic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

3-Chloro-2-(trifluoromethyl)isonicotinic Acid

- CAS No.: 749875-02-3

- Molecular Formula: C₇H₃ClF₃NO₂

- Molecular Weight : 225.55 g/mol

- Key Differences :

3-Hydroxy-2-(trifluoromethyl)isonicotinic Acid

- CAS No.: Not explicitly provided (see ).

- Molecular Formula: C₇H₄F₃NO₃

- Molecular Weight : 219.11 g/mol

- Key Differences :

2-(Trifluoromethyl)isonicotinic Acid

Functional Analogues: Pyridinecarboxylic Acid Derivatives

5-(3-Fluorophenyl)-2-hydroxyisonicotinic Acid

- CAS No.: 1267011-08-4

- Molecular Formula: C₁₂H₈FNO₃

- Molecular Weight : 257.20 g/mol

- Key Differences :

3-Fluoro-5-methylisonicotinic Acid

- CAS No.: 1211578-10-7

- Molecular Formula: C₇H₆FNO₂

- Molecular Weight : 155.13 g/mol

- Key Differences :

- Methyl (-CH₃) replaces trifluoromethyl (-CF₃) at position 2.

- Reduced electron-withdrawing effects lower acidity and reactivity.

- Applications: Intermediate for less fluorinated drug candidates .

Biologische Aktivität

3-Fluoro-2-trifluoromethyl-isonicotinic acid (C7H3F4NO2) is a fluorinated derivative of isonicotinic acid, characterized by the presence of both fluoro and trifluoromethyl groups. This unique structure not only enhances its chemical reactivity but also suggests significant potential for various biological activities. The following sections provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C7H3F4NO2

- Molecular Weight : 209.1 g/mol

- Melting Point : 167–169 °C

- Density : Approximately 1.6 g/cm³

The compound's structure allows it to engage in various chemical reactions typical for carboxylic acids, making it an interesting target for further research in medicinal chemistry and drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to interact with biological macromolecules, potentially inhibiting enzymes involved in key metabolic pathways.

- Receptor Modulation : Its structural characteristics may allow it to modulate receptor activity, influencing various signaling pathways.

- Oxidative Stress Reduction : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties and could help mitigate oxidative stress in biological systems .

Anticancer Potential

Research indicates that compounds containing trifluoromethyl groups often show enhanced potency against cancer cell lines due to their ability to interfere with cellular signaling pathways. For instance, similar compounds have been documented to inhibit tumor growth by targeting specific oncogenic pathways .

Anti-inflammatory Effects

Studies have suggested that this compound may act as an anti-inflammatory agent. The mechanism likely involves the modulation of inflammatory cytokines and enzymes, which are critical in the pathogenesis of various inflammatory diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Anticancer Activity (2022) | Investigated the effects of fluorinated isonicotinic acids on cancer cell lines; demonstrated significant inhibition of cell proliferation at low micromolar concentrations. |

| Inflammatory Response Study (2023) | Showed that this compound reduced levels of TNF-alpha in vitro, indicating potential for treating inflammatory conditions. |

| Mechanistic Study (2021) | Identified specific molecular targets for the compound, confirming its role in modulating key signaling pathways involved in cell survival and apoptosis. |

Comparative Analysis with Related Compounds

The unique combination of fluorine and trifluoromethyl groups gives this compound distinct advantages over related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Isonicotinic Acid | C6H6N2O2 | Lacks fluorination; used in tuberculosis treatment |

| 4-Trifluoromethyl-Isonicotinic Acid | C7H4F3N | Different substitution pattern; potential anti-tumor activity |

| 3-Fluoro-Isonicotinic Acid | C6H6F1N1O2 | Similar fluorination; differing biological properties |

The enhanced lipophilicity and reactivity due to the trifluoromethyl group may improve the bioavailability and efficacy of drugs developed from this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-2-trifluoromethyl-isonicotinic acid, and what challenges arise during its preparation?

- Methodological Answer :

- Synthetic Routes :

Fluorination Strategies : Use halogen-exchange reactions (e.g., Balz-Schiemann) or direct fluorination reagents (e.g., Selectfluor®) to introduce fluorine atoms.

Trifluoromethylation : Employ Umemoto or Langlois reagents for regioselective trifluoromethyl group introduction.

Carboxylic Acid Formation : Hydrolysis of nitriles or oxidation of methyl groups under acidic conditions.

- Challenges :

- Regioselectivity : Competing reactions due to fluorine’s electron-withdrawing effects may require protecting groups.

- Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical due to polar byproducts .

- Table 1 : Common Reagents and Conditions

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Fluorination | Selectfluor® (CH₃CN, 80°C) | Introduce fluorine |

| Trifluoromethylation | CF₃Cu(I) (DMF, 100°C) | Add CF₃ group |

| Oxidation | KMnO₄ (H₂O/H₂SO₄) | Form carboxylic acid |

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to resolve fluorine environments and confirm substitution patterns. Note splitting patterns caused by adjacent trifluoromethyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns. Electron ionization (EI) is suitable for fragmentation analysis .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- Table 2 : Analytical Techniques Comparison

| Technique | Sensitivity | Key Parameter |

|---|---|---|

| ¹H/¹⁹F NMR | Moderate | Chemical shift (ppm) |

| HRMS | High | Mass accuracy (<5 ppm) |

| HPLC | High | Retention time (min) |

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for fluorinated systems.

- Molecular Docking : Simulate interactions with enzymes (e.g., enoyl-ACP reductase) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group .

- Solvent Effects : Include polarizable continuum models (PCM) to account for solvation in aqueous or organic media.

Q. What experimental designs resolve contradictions in solubility or stability data under varying conditions?

- Methodological Answer :

- Factorial Design : Test variables (pH, temperature, solvent polarity) using a 2³ design to identify interactions. For example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| pH | 3.0 | 7.4 |

| Temp. | 25°C | 40°C |

| Solvent | H₂O | EtOH |

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Use Arrhenius kinetics to extrapolate shelf life .

Q. How do electronic effects of fluorine substituents influence the compound’s acidity and bioactivity?

- Methodological Answer :

- Acidity Measurement : Determine pKa via potentiometric titration in water/DMSO mixtures. Fluorine’s electron-withdrawing effect lowers pKa (e.g., ~1.5–2.0 for similar acids) .

- Bioactivity Correlation : Compare IC₅₀ values against analogs using structure-activity relationship (SAR) models. Trifluoromethyl groups enhance lipophilicity and membrane permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer :

Standardization : Calibrate instruments with reference compounds (e.g., CF₃CO₂H for ¹⁹F NMR) .

Environmental Controls : Ensure consistent solvent (deuterated vs. non-deuterated) and temperature during analysis.

Collaborative Validation : Cross-check data with independent labs using identical samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.